5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol
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Overview
Description
5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with an amino group and a trifluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 2,4,5-trifluorobenzaldehyde, followed by subsequent functional group modifications to introduce the amino group at the desired position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluorophenyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, derivatives of this compound have shown promise in preclinical studies for their potential to modulate specific biological pathways. This makes them potential candidates for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological activities and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenyl-1H-pyrazol-3-ol
- 5-amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol
- 5-amino-1-(2,4,5-trichlorophenyl)-1H-pyrazol-3-ol
Uniqueness
Compared to similar compounds, 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol stands out due to the presence of the trifluorophenyl group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-amino-2-(2,4,5-trifluorophenyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-4-1-6(12)7(2-5(4)11)15-8(13)3-9(16)14-15/h1-3H,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNHYUBGGFLOEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N2C(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1411726-28-7 |
Source
|
Record name | 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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